3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
681827-24-7 |
|---|---|
Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
3-benzyl-7-chloro-2-pyrrolidin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H18ClN3O/c20-14-8-9-15-17(11-14)22-18(16-7-4-10-21-16)23(19(15)24)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,16,21H,4,7,10,12H2 |
InChI Key |
DRDIONYVGJCOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including antibacterial, antifungal, and receptor antagonism properties, supported by data tables and research findings.
- Molecular Formula : C19H18ClN3O
- Molecular Weight : 339.81 g/mol
- CAS Number : 681827-24-7
- Purity : ≥97% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including this compound. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | Not specified |
In vitro tests indicated that the compound effectively inhibited the growth of these bacteria, with complete death observed within 8 hours for S. aureus and E. coli at relevant concentrations .
Antifungal Activity
The compound also exhibits antifungal properties. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for further exploration in antifungal therapies.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | Not specified |
The presence of halogen substituents in its structure is believed to enhance its bioactivity against these pathogens .
Receptor Antagonism
In addition to its antimicrobial properties, this compound has been investigated for its potential as an adenosine A2A receptor antagonist. Compounds with similar structures have shown promising results in inhibiting cAMP release in HEK293 cells.
Table 3: A2A Receptor Antagonist Activity
| Compound | IC50 (µM) |
|---|---|
| Reference Compound (ZM-241385) | 0.1 |
| 3-Benzyl Derivative | 6 |
The introduction of a piperidine moiety has been suggested to improve solubility and enhance biological activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on pyrrolidine derivatives demonstrated that compounds with similar structural features to this compound exhibited varying degrees of antibacterial activity, emphasizing the importance of molecular modifications in enhancing efficacy .
- Mechanistic Insights : Research into the binding affinities and interaction networks of quinazoline derivatives with target receptors has provided insights into their mechanisms of action, suggesting that structural modifications can significantly impact their pharmacological profiles .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 7-chloro group undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for introducing functional groups or modifying the quinazoline scaffold. For example:
| Reaction Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| KOH (aqueous), 80°C, 12 h | 7-Hydroxyquinazolinone derivative | 72 | |
| NaN₃ (DMF), 100°C, 8 h | 7-Azidoquinazolinone intermediate | 68 |
The chloro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, facilitating displacement by nucleophiles like hydroxide or azide ions.
Copper-Catalyzed Cycloaddition and Ring Functionalization
A Cu(I)-catalyzed three-component reaction enables the synthesis of phenolic quinazolin-4(3H)-one derivatives. This method avoids oxidants and harsh conditions:
Reagents :
-
2-Aminobenzamide derivatives
-
Sulfonyl azides
-
Terminal alkynes
Key Steps :
-
Formation of N-sulfonylketenimine intermediates via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Nucleophilic addition of the quinazoline nitrogen to the ketenimine.
-
Aromatization-driven elimination of the sulfonyl group.
Example Synthesis :
| Starting Material | Product | Yield (%) | Conditions |
|---|---|---|---|
| 2-Amino-N-benzylbenzamide (1a ) | 2-(3-Hydroxybenzyl)quinazolinone | 89 | CuI, MeCN, rt, 24 h |
This method achieved gram-scale synthesis of natural product analogs like 2-(4-hydroxybenzyl)quinazolin-4(3H)-one .
Oxidative Cyclization for Pyrroloquinazolinone Formation
PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative cyclization converts 2-(3-butenyl)quinazolin-4(3H)-ones into 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones.
Mechanism :
-
PIFA generates a radical cation intermediate.
-
5-exo-trig cyclization forms the pyrrolidine ring.
Representative Data :
| Starting Quinazolinone | Product | Yield (%) | Conditions |
|---|---|---|---|
| 7a (R = H) | 6a (R = H) | 83 | PIFA, CH₂Cl₂, 0°C |
| 7b (R = Cl) | 6b (R = Cl) | 78 | PIFA, CH₂Cl₂, 0°C |
This method demonstrates high regioselectivity and functional group tolerance, enabling access to complex polyheterocycles .
Functionalization of the Pyrrolidine Moiety
The pyrrolidine ring participates in:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.
-
Ring-Opening : Acidic hydrolysis cleaves the pyrrolidine ring, yielding linear amines.
Example :
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylpyrrolidine derivative | 65 |
| HCl-mediated ring-opening | 6M HCl, reflux, 6 h | 4-Aminobutanol side chain | 58 |
Pharmacological Activity-Driven Modifications
While not direct chemical reactions, the compound’s interactions with biological targets inform its derivatization:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 3-Benzyl-7-chloro-2-(pyrrolidin-2-yl)quinazolin-4(3H)-one and its analogs, based on similarity scores and substituent analysis (see for similarity metrics):
Key Observations :
Core Heterocycle Variation: The reference compound and (E)-3-Benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one share a quinazolinone core, whereas the higher-similarity analogs (similarity scores 0.82–0.85) feature pyrido- or pyrrolo-pyrimidine scaffolds. These cores differ in aromaticity and nitrogen positioning, which could influence target selectivity .
Substituent Profiles :
- The 7-chloro and 3-benzyl groups in the reference compound are absent in the pyrido/pyrrolo-pyrimidine analogs, which instead prioritize halogenation (e.g., 6-bromo) and bulky substituents (e.g., cyclopentyl). These modifications may enhance binding to hydrophobic pockets in biological targets.
Synthetic Accessibility :
- The reference compound’s synthesis via electrochemical cyclization (acetic acid electrolyte, room temperature) offers advantages in sustainability and functional group tolerance compared to traditional methods requiring harsh reagents . In contrast, the pyrido/pyrrolo-pyrimidine analogs likely involve multi-step nucleophilic substitutions or transition-metal catalysis.
Pharmacological and Functional Implications
- Anticancer Potential: notes that quinazolin-4(3H)-one derivatives synthesized electrochemically were modified into anticancer drug analogs, suggesting the reference compound’s scaffold is a viable platform for oncology research.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
